molecular formula C15H15N3 B2963143 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole CAS No. 66194-43-2

1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole

Cat. No.: B2963143
CAS No.: 66194-43-2
M. Wt: 237.306
InChI Key: OELKHJFKLRDFKS-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole typically involves the reaction of 5,6-dimethyl-1H-1,2,3-benzotriazole with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of benzotriazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5,6-dimethyl-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased hydrophobicity and reactivity. These characteristics make it particularly useful in applications requiring stable and reactive compounds.

Properties

IUPAC Name

1-benzyl-5,6-dimethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-8-14-15(9-12(11)2)18(17-16-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKHJFKLRDFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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